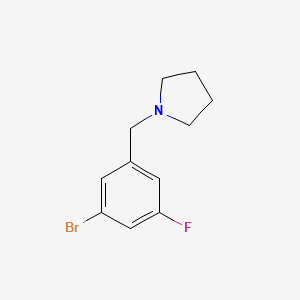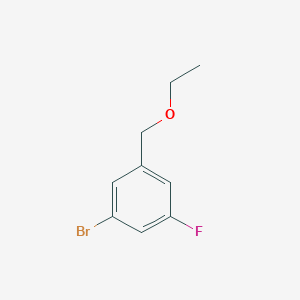
1-Amino-cyclobutanecarboxylic acid dimethylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-cyclobutanecarboxylic acid dimethylamide is a cyclic amino acid derivative . It has a CAS Number of 1508823-36-6 and a molecular weight of 142.2 . The IUPAC name for this compound is 1-amino-N,N-dimethylcyclobutane-1-carboxamide . It is a yellow liquid at room temperature but solidifies at 0°C .
Molecular Structure Analysis
The molecular structure of 1-Amino-cyclobutanecarboxylic acid dimethylamide is represented by the linear formula C7H14N2O . The InChI code for this compound is 1S/C7H14N2O/c1-9(2)6(10)7(8)4-3-5-7/h3-5,8H2,1-2H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 142.2 g/mol. It is a yellow liquid at room temperature but solidifies at 0°C . Unfortunately, other physical and chemical properties like density, melting point, boiling point, flash point, vapor pressure, and refractive index are not available for this specific compound.Applications De Recherche Scientifique
Synthesis and Structural Study
1-Amino-cyclobutanecarboxylic acid dimethylamide has been a focal point in chemical synthesis and structural studies. For instance, (+)- and (-)-2-aminocyclobutane-1-carboxylic acids have been synthesized through enantiodivergent synthetic sequences. Notably, the stereoselective synthesis of the free amino acid has been accomplished, and the compound was fully characterized for the first time. This study highlighted the ability of the cyclobutane ring to promote structure in both monomers and dimers, with strong intramolecular hydrogen bonds leading to highly rigid molecular structures (Izquierdo et al., 2005).
Chemical Derivatives and Novel Synthesis Routes
Trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid were synthesized, showcasing a novel chemical modification of the compound. This synthesis involved transforming the acid moiety into the trifluoromethyl group using specific chemical agents, marking an important step in the compound's chemical manipulation (Radchenko et al., 2009). Additionally, a novel and practical method for the synthesis of 1-amino-cyclobutanecarboxylic acid was developed, showing potential for industrial application due to its convenience and practicality (Fu Zhi-feng, 2004).
Potential Therapeutic Agents
Compounds derived from 1-amino-cyclobutanecarboxylic acid dimethylamide have been explored as potential therapy agents. For instance, a novel boronated aminocyclobutanecarboxylic acid was synthesized for potential use in boron neutron capture therapy, showcasing the therapeutic potential of derivatives of this compound (Kabalka & Yao, 2004).
Mécanisme D'action
Target of Action
The primary target of 1-Amino-cyclobutanecarboxylic acid dimethylamide is the NR1 glycine site of the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity, which is a cellular mechanism for learning and memory.
Mode of Action
1-Amino-cyclobutanecarboxylic acid dimethylamide acts as a partial agonist at the NR1 glycine site of the NMDA receptor . This means it binds to this receptor site and triggers a response, but not to the full extent that a full agonist would. This partial activation can modulate the overall response of the NMDA receptor, influencing the flow of ions through the channel and thus the excitability of the neuron.
Biochemical Pathways
The activation of NMDA receptors is involved in a variety of biochemical pathways. These include pathways related to neuronal signaling, synaptic plasticity, and the regulation of calcium homeostasis within neurons. By acting on the NMDA receptor, 1-Amino-cyclobutanecarboxylic acid dimethylamide can influence these pathways and their downstream effects .
Pharmacokinetics
It is known that the compound issoluble up to 100 mM in water , which could influence its bioavailability and distribution within the body.
Result of Action
The result of 1-Amino-cyclobutanecarboxylic acid dimethylamide’s action on the NMDA receptor can lead to changes in neuronal excitability and synaptic plasticity. This can have various effects at the molecular and cellular level, potentially influencing processes such as learning and memory .
Propriétés
IUPAC Name |
1-amino-N,N-dimethylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-9(2)6(10)7(8)4-3-5-7/h3-5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFVSBDIRWLMPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CCC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-cyclobutanecarboxylic acid dimethylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1380229.png)

![2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1380233.png)

![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine](/img/structure/B1380239.png)
![{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride](/img/structure/B1380240.png)
![{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine](/img/structure/B1380241.png)



![6-[(Cyclopropylamino)methyl]pyridin-3-ol](/img/structure/B1380246.png)


